FaeH protein FaeH protein
Brand Name: Vulcanchem
CAS No.: 148813-54-1
VCID: VC0233329
InChI:
SMILES:
Molecular Formula: C8H9BO3
Molecular Weight: 0

FaeH protein

CAS No.: 148813-54-1

Cat. No.: VC0233329

Molecular Formula: C8H9BO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

FaeH protein - 148813-54-1

Specification

CAS No. 148813-54-1
Molecular Formula C8H9BO3
Molecular Weight 0

Introduction

Molecular Characteristics of FaeH

FaeH belongs to the family of bacterial fimbrial proteins and is encoded by the faeH gene within the K88 fimbrial gene cluster. The primary structure analysis reveals that FaeH is synthesized with an amino-terminal signal sequence, which is cleaved during maturation . After processing, the mature FaeH protein has a calculated molecular mass of 25,461 Da .

The amino acid sequence analysis of FaeH demonstrates significant homology with FaeG, the major fimbrial subunit of K88 fimbriae . This homology suggests potential structural and functional relationships between these proteins, despite their different roles in the fimbrial assembly. Additionally, the carboxyl-terminal structure of FaeH contains sequences that align with the consensus motifs for chaperone binding, which is critical for its proper folding and assembly into fimbriae .

Protein-Protein Interactions in Fimbrial Assembly

The assembly of K88 fimbriae involves complex interactions between multiple proteins, with FaeH participating in several key interactions that ensure proper fimbrial biogenesis.

Interaction with Chaperone FaeE

FaeH forms specific complexes with the periplasmic chaperone FaeE, which plays a crucial role in preventing premature polymerization and protecting FaeH against proteolytic degradation . The formation of heterotrimeric complexes between FaeE (in its native homodimeric state) and FaeH represents a critical step in the fimbrial assembly pathway .

The interaction between FaeH and FaeE appears to be mediated by specific sequences in the carboxyl-terminal region of FaeH that conform to the chaperone binding consensus motif . This interaction likely facilitates the proper folding of FaeH into a conformation that is resistant to proteolytic degradation and competent for incorporation into the growing fimbrial structure.

Comparison with Other Fimbrial Subunits

FaeH is one of several fimbrial subunits that constitute the K88 fimbriae, each with distinct structural and functional properties. The table below compares key characteristics of FaeH with other K88 fimbrial subunits:

SubunitMolecular Mass (Da)Location in FimbriaeEssential for BiogenesisRole in AdhesionInteraction with FaeE
FaeH25,461Along shaftYesNoForms complex
FaeGSimilar to FaeHMajor componentYesYes (primary)Forms complex
FaeCNot specifiedTipYesNoWeak/transient
FaeF15,161Along shaftYesNoDoes not form complex
FaeI24,804Not confirmedNoNoForms complex
FaeJ25,093Not confirmedNoNoNot specified

This comparative analysis reveals that FaeH shares several properties with other minor fimbrial subunits but maintains distinct characteristics that define its specific role in fimbrial assembly .

Genetic Organization and Expression

The faeH gene is part of the K88 fimbrial gene cluster, which includes genes encoding various structural components and assembly factors necessary for fimbrial biogenesis. The nucleotide sequence analysis of the faeH gene provides insights into its regulation and expression.

Complete nucleotide sequencing has revealed the precise organization of the faeH gene within the K88 genetic determinant . The expression of faeH is coordinated with other fimbrial genes to ensure the appropriate stoichiometry of different subunits during fimbrial assembly.

In experimental systems, immunoblotting analysis has been used to detect the expression of FaeH in various cellular fractions . These studies have confirmed that FaeH is primarily localized in the periplasm before being incorporated into the growing fimbrial structure, consistent with its role in the assembly pathway .

Evolutionary Relationships

Interestingly, genes homologous to faeH have been identified in bacterial species beyond E. coli, suggesting evolutionary conservation of fimbrial assembly mechanisms across different bacterial taxa.

Homologs in Salmonella Species

Research has identified genes homologous to faeH on the virulence plasmids of several Salmonella serovars, including S. gallinarum, S. pullorum, and S. dublin . These findings indicate horizontal gene transfer events or common ancestral origins of fimbrial assembly systems between E. coli and certain Salmonella strains.

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